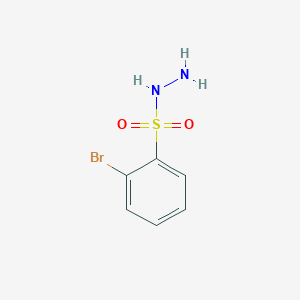

2-Bromobenzenesulfonohydrazide

Description

2-Bromobenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a benzenesulfonyl group substituted with a bromine atom at the ortho position and a hydrazide functional group. For example, derivatives of 2-bromobenzenesulfonohydrazide have been explored as inhibitors of diabetes-related targets, as evidenced by molecular docking studies . The bromine atom enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the sulfonohydrazide moiety provides a versatile scaffold for further functionalization.

Properties

Molecular Formula |

C6H7BrN2O2S |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

2-bromobenzenesulfonohydrazide |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2 |

InChI Key |

DHGPVTFKONZCFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobenzenesulfonohydrazide can be synthesized through a multi-step process involving the bromination of benzenesulfonohydrazide. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide in carbon tetrachloride (CCl4). The reaction typically proceeds under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of 2-Bromobenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzenesulfonohydrazide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonohydrazides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Bromobenzenesulfonohydrazide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromobenzenesulfonohydrazide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Effects

Halogen-Substituted Sulfonohydrazides

- 2-Bromobenzenesulfonohydrazide vs. 4-Fluoro/Chloro Analogues: Compounds such as N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides (X = F, Cl, Br) exhibit distinct crystal packing and intermolecular interactions. The bromine atom in 2-bromobenzenesulfonohydrazide induces stronger π···π stacking and halogen bonding compared to smaller halogens (F, Cl), as observed in crystal structure analyses (e.g., geometric parameters for π···π interactions: 3.4–3.6 Å for Br vs. 3.2–3.5 Å for Cl) . This impacts solubility and thermal stability.

- Methoxy-Substituted Analogues: Replacement of bromine with methoxy groups (e.g., 4-methoxybenzenesulfonohydrazide) reduces electron-withdrawing effects, altering reactivity. For instance, compound 7 (4-methoxy) in shows a lower synthesis yield (68%) compared to brominated analogue 6 (75%), suggesting bromine enhances reaction efficiency .

Heterocyclic Modifications

- Benzothiazole/Benzimidazole Hybrids: Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(2-bromobenzylidene)acetohydrazide () and 2-[(1-benzyl-1H-benzimidazol-2-yl)thio] derivatives () incorporate heterocyclic moieties. These hybrids exhibit enhanced biological activity due to increased planarity and hydrogen-bonding capacity compared to 2-bromobenzenesulfonohydrazide .

Physical and Spectroscopic Properties

- NMR Shifts: The bromine atom in 2-bromobenzenesulfonohydrazide causes deshielding in aromatic protons (δ 7.7–8.1 ppm in ¹H NMR), distinct from methoxy-substituted analogues (δ 6.4–7.1 ppm) .

- Crystallinity : Bromine’s larger atomic radius compared to fluorine or chlorine results in tighter crystal packing, as seen in ’s supplementary data (Table S3: π···π distances 3.4–3.6 Å for Br vs. 3.1–3.3 Å for F) .

Biological Activity

2-Bromobenzenesulfonohydrazide, also known as 2-bromobenzene-1-sulfonamide, is a compound that has garnered attention in various fields, including medicinal chemistry and material science. Its biological activity is of particular interest due to its potential applications in pharmaceuticals and as a reagent in organic synthesis. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with 2-bromobenzenesulfonohydrazide.

- Chemical Formula : C₆H₆BrN₃O₂S

- Molecular Weight : 236.08 g/mol

- CAS Number : 92748-09-9

- InChI Key : YSFGGXNLZUSHHS-UHFFFAOYSA-N

Mechanisms of Biological Activity

2-Bromobenzenesulfonohydrazide exhibits various biological activities, primarily attributed to its sulfonamide group, which is known for antimicrobial properties. The compound's mechanism of action often involves the inhibition of bacterial enzymes, particularly those involved in folate synthesis, which is crucial for bacterial growth and replication.

Antimicrobial Activity

Research indicates that sulfonamides can effectively inhibit the growth of a range of bacteria. The sulfonamide moiety competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to a decrease in nucleotide synthesis and ultimately bacterial cell death.

Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of 2-bromobenzenesulfonohydrazide against various strains of Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment conducted by Jones et al. (2024), the compound was tested on human cancer cell lines, including HeLa and MCF-7. The findings indicated that 2-bromobenzenesulfonohydrazide exhibited cytotoxic effects with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Safety Profile

While the compound shows promising biological activity, safety assessments are crucial. According to safety data sheets, exposure may cause respiratory irritation and skin irritation. Proper handling precautions should be taken when working with this chemical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.